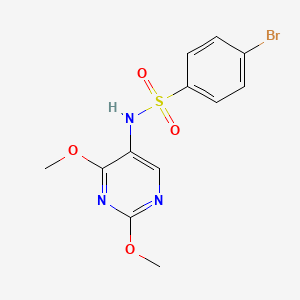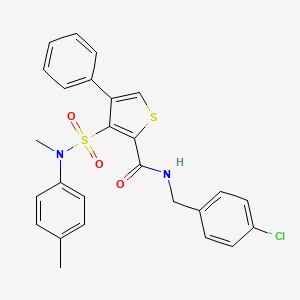
(E)-3-(2-chlorophenyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and analysis of acrylamide derivatives, including compounds similar to “(E)-3-(2-chlorophenyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide,” have been a subject of interest due to their potential applications in various fields, such as materials science, pharmaceuticals, and agrochemicals. These compounds are known for their unique structural features, which contribute to their diverse chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves the condensation of equimolar equivalents of specific aldehydes and acrylamides under basic conditions. For instance, the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was achieved in 90% yield through the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions for 45 minutes (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is often determined using techniques such as NMR spectroscopy and single-crystal X-ray diffraction. These techniques provide detailed information about the compound's structure, including the arrangement of atoms and the presence of specific functional groups. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide, was established by spectral analysis and X-ray diffraction studies, revealing its crystallization in the monoclinic space group P21/n (Sharma et al., 2016).
Scientific Research Applications
Anticancer Activity Evaluation
Compounds with structural features similar to (E)-3-(2-chlorophenyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide have been synthesized and evaluated for their anticancer activities. For instance, a series of substituted benzamides, which share structural motifs like oxadiazole and thiophene, have shown moderate to excellent anticancer activity against various cancer cell lines. These findings suggest the potential of structurally related compounds in developing novel anticancer agents (Ravinaik et al., 2021).
Herbicidal Activity
Another application of compounds structurally related to (E)-3-(2-chlorophenyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide is in the field of agriculture, particularly as herbicides. 2-Cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates have demonstrated significant herbicidal activities, highlighting the potential agricultural applications of compounds with similar structural features (Wang et al., 2004).
Material Science Applications
Compounds containing oxadiazole and thiophene units have been explored for their applications in material science, such as in the development of organic sensitizers for solar cell applications. Novel organic sensitizers, designed with thiophene and cyanoacrylic acid groups, have shown high incident photon to current conversion efficiency, indicating the importance of such structures in enhancing the performance of photovoltaic devices (Kim et al., 2006).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c23-17-8-3-1-6-15(17)11-12-20(27)24-18-9-4-2-7-16(18)14-21-25-22(26-28-21)19-10-5-13-29-19/h1-13H,14H2,(H,24,27)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBIDKLVVBYAFC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-benzoxazole-6-carboxylic acid](/img/structure/B2494752.png)

![N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2494757.png)
![1-(2-oxo-2-piperidin-1-ylethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2494758.png)






![3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2494769.png)
![4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2494772.png)
![8-(sec-butyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494774.png)
![(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B2494775.png)